Ethyl 4-methyloctanoate
Overview
Description
Scientific Research Applications
Aggregation Pheromone in Insect Control
Ethyl 4-methyloctanoate has been identified as an aggregation pheromone of the Coconut Rhinoceros Beetle, Oryctes rhinoceros . This beetle is a destructive pest of coconut and oil palms in tropical Southern Asia, Pacific islands, and Indian islands . The compound elicits a strong electroantennogram response from both male and female beetles . This discovery has significant implications for pest control, particularly in the development of more effective traps and baits.
Integrated Pest Management (IPM)
The use of Ethyl 4-methyloctanoate in Integrated Pest Management (IPM) strategies is gaining attention . IPM aims to minimize the use of harmful pesticides and reduce environmental damage. Ethyl 4-methyloctanoate, being a natural insect pheromone, can be used in pest control by mass trapping and selectively killing harmful pests .
Fragrance Synthesis
Ethyl 4-methyloctanoate is used in the synthesis of fragrances. Its unique chemical structure contributes to the creation of a variety of scents, making it a valuable compound in the perfume industry.
Flavoring Agent Investigations
In addition to its use in fragrance synthesis, Ethyl 4-methyloctanoate is also investigated as a flavoring agent. Its potential applications in food and beverage industries are being explored, contributing to the development of new flavors and taste profiles.
Organic Chemistry Studies
Ethyl 4-methyloctanoate is used in organic chemistry studies. Its chemical structure and properties make it a subject of interest in various research fields, contributing to the advancement of organic chemistry.
Preparation of Carboxylic Acid Esters
Ethyl 4-methyloctanoate is applied in the preparation of carboxylic acid esters . It helps solve problems of difficult separation through distillation, inconvenient industrial production, and difficult handling, achieving low cost and fewer steps .
Future Directions
Mechanism of Action
Target of Action
Ethyl 4-methyloctanoate is primarily identified as an insect pheromone . It is specifically recognized as a male-produced aggregation pheromone of the coconut rhinoceros beetle, Oryctes rhinoceros . The primary targets of this compound are both male and female beetles of the same species .
Mode of Action
The compound interacts with its targets by eliciting a strong electroantennogram response . This means that when the beetles encounter Ethyl 4-methyloctanoate, it triggers an electrical response in their antennae, which is a key part of their olfactory system. This response leads to the attraction of both male and female beetles .
Biochemical Pathways
It is known that the compound plays a crucial role in the signaling and communication among beetles, particularly in aggregation behavior . The compound’s influence on these behaviors suggests that it may affect neurological pathways related to olfaction and behavior.
Result of Action
The primary result of Ethyl 4-methyloctanoate’s action is the aggregation of Oryctes rhinoceros beetles . When released, the compound attracts both male and female beetles, leading to their gathering in a particular location . This aggregation behavior is crucial for various aspects of the beetles’ life cycle, including mating.
properties
IUPAC Name |
ethyl 4-methyloctanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-4-6-7-10(3)8-9-11(12)13-5-2/h10H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXARNRCIGKRBAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40971583 | |
Record name | Ethyl 4-methyloctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40971583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methyloctanoate | |
CAS RN |
56196-53-3 | |
Record name | Oryctalure | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56196-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oryctalure | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056196533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 4-methyloctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40971583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-methyloctanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.574 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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